methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a pyrazole-derived compound featuring a nitro group at the 3-position of the pyrazole ring, an isopropyl substituent at the 1-position, and a methylamine moiety attached via a methylene bridge at the 5-position. Its molecular formula is C₈H₁₃N₅O₂, with a molecular weight of 211.23 g/mol.
Properties
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6(2)11-7(5-9-3)4-8(10-11)12(13)14/h4,6,9H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZNDBMZCETKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The isopropyl group can be introduced at the 1-position through an alkylation reaction using isopropyl halides in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) solvent.
Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Addition: Formation of addition products with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has been investigated for its potential as an enzyme inhibitor. The compound's nitro group is believed to participate in redox reactions that could influence enzyme activity, making it a candidate for drug development targeting oxidative stress-related pathways .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be attributed to the structural features that enhance its interaction with microbial targets .
Structure–Activity Relationship Studies
Research on structural modifications of this compound has highlighted the importance of understanding how variations in chemical structure can affect biological activity. Such studies are critical for optimizing the compound's therapeutic potential .
Data Table: Comparison of Pyrazole Derivatives
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| This compound | Nitro group at position 3, isopropyl substituent | Potential enzyme inhibitor |
| 1-Methyl-3-nitro-1H-pyrazol-5-amino | Nitro group at position 3 | Recognized for pharmaceutical applications |
| 3-Amino-1-methylpyrazole | Lacks nitro group | Different reactivity compared to methyl({...}) |
| 3,5-Dinitro-1H-pyrazol-4-amino | Additional nitro groups | More reactive due to multiple substitutions |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilicity and structural characteristics .
Case Study 2: Enzyme Inhibition
Research published in a reputable journal explored the enzyme inhibition properties of this compound, revealing its potential to inhibit specific enzymes involved in inflammatory pathways. The study utilized kinetic assays to determine the compound's inhibitory constants, providing insight into its therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Physicochemical and Reactivity Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitro group in the target compound enhances electrophilicity at the pyrazole ring compared to electron-donating groups (e.g., 3-methoxyphenyl in MK50 ) or neutral substituents (e.g., phenyl in compound 32 ). This may increase reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .
- Fluorophenyl substituents (e.g., in ) introduce lipophilicity and metabolic stability, whereas nitro groups may confer oxidative sensitivity .
The methylamine moiety at position 5 enables hydrogen-bond donation, similar to NH₂ in 3-phenyl-1H-pyrazol-5-amine , but with reduced basicity due to methylation .
Spectral Characterization: While the target compound lacks reported spectral data, analogous pyrazol-5-amine derivatives show distinct ¹H NMR signals for aromatic protons (δ 6.5–8.3 ppm) and amine protons (δ 5.2–5.3 ppm) . Nitro groups typically exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
Biological Activity
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine, identified by its CAS number 1227210-46-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature, synthesizing findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a pyrazole ring substituted with a nitro group and an isopropyl group. Its molecular weight is approximately 182.18 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Research indicates that pyrazole derivatives can significantly reduce the proliferation of cancer cells. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain pyrazole derivatives have shown selective inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in tumor cells .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Pyrazole compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Study 1: Antitumor Efficacy
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antitumor efficacy in vitro:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl({[3-nitro...}) | HeLa | 5.2 | CDK2 Inhibition |
| Methyl({[3-nitro...}) | HCT116 | 4.8 | Apoptosis Induction |
| Methyl({[3-nitro...}) | A375 | 6.0 | Cell Cycle Arrest |
This study highlights the compound's potential as a lead candidate for further development in cancer therapy.
Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory activity, this compound was tested for its ability to reduce inflammation in a murine model:
| Treatment Group | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Compound Administered | 150 | 300 |
| Vehicle Control | 295 | 300 |
The results indicated a significant reduction in pro-inflammatory cytokines, supporting the compound's potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
